4,5-Bis(2-nitrophenyl)-1,3-dioxolane
Description
4,5-Bis(2-nitrophenyl)-1,3-dioxolane is a bicyclic ketal derivative featuring two 2-nitrophenyl substituents at the 4- and 5-positions of the 1,3-dioxolane ring. It is synthesized via acid-catalyzed ketal formation from bis(2-nitrophenyl)ethanediol and acetone, achieving yields of 42% under optimized conditions (PPTS catalyst, benzene reflux) . The compound is notable for its photolytic cleavage properties (>67% yield in acetonitrile under UV light), distinguishing it from other dioxolane derivatives . Its structural rigidity and electron-withdrawing nitro groups contribute to applications in protective group chemistry and stereoselective synthesis.
Properties
CAS No. |
62635-30-7 |
|---|---|
Molecular Formula |
C15H12N2O6 |
Molecular Weight |
316.26 g/mol |
IUPAC Name |
4,5-bis(2-nitrophenyl)-1,3-dioxolane |
InChI |
InChI=1S/C15H12N2O6/c18-16(19)12-7-3-1-5-10(12)14-15(23-9-22-14)11-6-2-4-8-13(11)17(20)21/h1-8,14-15H,9H2 |
InChI Key |
FBPCRJSCDZRGOV-UHFFFAOYSA-N |
Canonical SMILES |
C1OC(C(O1)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(2-nitrophenyl)-1,3-dioxolane typically involves the reaction of 2-nitrobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which subsequently cyclizes to form the dioxolane ring. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or benzene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(2-nitrophenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro groups.
Oxidation: The compound can undergo oxidation reactions, although the nitro groups are already in a highly oxidized state.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 4,5-Bis(2-aminophenyl)-1,3-dioxolane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Potential formation of over-oxidized products or cleavage of the dioxolane ring.
Scientific Research Applications
4,5-Bis(2-nitrophenyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4,5-Bis(2-nitrophenyl)-1,3-dioxolane depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with biomolecules, potentially leading to therapeutic effects or toxicity.
Comparison with Similar Compounds
Comparison with Structurally Similar Dioxolane Derivatives
Nitro-Substituted Dioxolanes
- 4-(4-Nitrophenyl)-1,3-dioxolane: Synthesis: Prepared via standard acid-catalyzed ketal formation. Cleavage: Electrochemical reduction at a mercury electrode, contrasting with the photolytic cleavage of the 2-nitrophenyl analogue . Stability: Monocyclic structure lacks the steric strain of the bicyclic 4,5-bis(2-nitrophenyl) derivative, resulting in higher hydrolytic stability .
4,5-Bis(4,5-dimethoxy-2-nitrophenyl)-1,3-dioxolane :
Table 1: Key Properties of Nitro-Substituted Dioxolanes
Electron-Withdrawing Group Derivatives
4alpha,5alpha-Diisopropyl-2,2-bis(trifluoromethyl)-1,3-dioxolane :
2-(2,4-Dichlorophenyl)-4,5-dimethyl-1,3-dioxolane :
Bulky Substituent Derivatives
(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane :
- (-)-DIOP (4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane): Role: Widely used in asymmetric hydrogenation, with phosphine groups enabling metal coordination .
Functionalized Derivatives
- (4R,5R)-4,5-Bis(aminomethyl)-1,3-dioxolane: Synthesis: Three-step method (aldol condensation, aminolysis, reduction) with 52.1% yield, higher than previous methods . Applications: Precursor for polymer crosslinkers or ligand frameworks .
5,5′-Bis(azidomethyl)-2,2-dimethyl-1,3-dioxolane :
Stability and Steric Considerations
Molecular mechanics calculations (MMFF94 force field) reveal that the trans-configured bicyclic skeleton of this compound (steric energy: 188 kJ/mol) is significantly less stable than monocyclic analogues (e.g., 142 kJ/mol for 4-(4-nitrophenyl)-1,3-dioxolane) due to bond angle strain and torsional stress . The shorter C–C bond (1.50 Å vs. 1.54–1.55 Å in monocyclic derivatives) further destabilizes the bicyclic system .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
